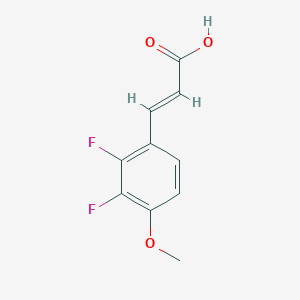
2,3-Difluoro-4-methoxycinnamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Difluoro-4-methoxycinnamic acid is a chemical compound that is closely related to other cinnamic acid derivatives. While the provided papers do not directly discuss 2,3-Difluoro-4-methoxycinnamic acid, they do provide insights into similar compounds which can help infer some of the properties and reactions of the compound . For instance, 4-methoxycinnamic acid derivatives are known to undergo photochemical reactions when subjected to UV irradiation, as seen in the study of 4-methoxycinnamic acid-3'-methylbutyl ester . Additionally, structural elucidation of related compounds like 3,5-dimethoxy-4-hydroxycinnamic acid has been achieved, which aids in understanding the molecular and crystal structures of such compounds .
Synthesis Analysis
The synthesis of 2,3-Difluoro-4-methoxycinnamic acid is not directly covered in the provided papers. However, the synthesis of similar compounds typically involves the introduction of functional groups to a cinnamic acid backbone. For example, the synthesis of 4-methoxycinnamic acid derivatives may involve esterification reactions and the introduction of methoxy groups . The introduction of fluorine atoms to the cinnamic acid structure would likely involve halogenation reactions under specific conditions.
Molecular Structure Analysis
The molecular structure of 2,3-Difluoro-4-methoxycinnamic acid can be inferred from related compounds. The presence of methoxy and fluorine substituents would influence the electron distribution and the overall geometry of the molecule. In the case of 3,5-dimethoxy-4-hydroxycinnamic acid, the structure is characterized by hydrogen bonding and the absence of π-stacking in its layer packing . The fluorine atoms in 2,3-Difluoro-4-methoxycinnamic acid would likely affect the molecule's reactivity and hydrogen bonding capabilities.
Chemical Reactions Analysis
The chemical reactions of 2,3-Difluoro-4-methoxycinnamic acid can be speculated based on the behavior of similar compounds. The photochemical reaction of 4-methoxycinnamic acid-3'-methylbutyl ester leads to cycloaddition products, indicating that UV light can induce significant transformations in cinnamic acid derivatives . The presence of fluorine atoms in 2,3-Difluoro-4-methoxycinnamic acid would make it an interesting candidate for further photochemical studies, as fluorine can have a profound effect on the reactivity under UV irradiation.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2,3-Difluoro-4-methoxycinnamic acid are not detailed in the provided papers, we can extrapolate from the properties of related compounds. The introduction of fluorine atoms typically increases the compound's lipophilicity and could potentially affect its boiling and melting points. The methoxy group contributes to the electron-donating ability of the compound, which can influence its acidity and stability. The crystal structure of related compounds, such as 3,5-dimethoxy-4-hydroxycinnamic acid, shows significant hydrogen bonding, which could also be a feature in the crystal packing of 2,3-Difluoro-4-methoxycinnamic acid .
科学的研究の応用
Antioxidant Properties and Health Benefits
Ferulic acid, a closely related compound, exhibits significant antioxidant properties, suggesting a potential for 2,3-Difluoro-4-methoxycinnamic acid in studies focused on oxidative stress-related disorders such as cancer, diabetes, and neurodegenerative diseases. The structural similarity suggests that the difluoro derivative could possess unique or enhanced properties worthy of investigation (Silva & Batista, 2017).
Analytical Methodologies for Quantification
The development of analytical methodologies for ferulic acid and its oligomers highlights the importance of accurate quantification techniques in the utilization of hydroxycinnamic acids. This area of research could be extended to include 2,3-Difluoro-4-methoxycinnamic acid, aiding in its application and study in various fields (Barberousse et al., 2008).
Molecular Synthesis and Characterization
The synthesis and characterization of cinnamic acid derivative complexes underscore the potential for 2,3-Difluoro-4-methoxycinnamic acid in the development of new materials with unique properties, such as magnetic and luminescent characteristics. This area of research could open new doors for applications in materials science and nanotechnology (Khalfaoui et al., 2017).
Anticancer Effects
Studies on ferulic acid's anticancer effects, particularly its ability to induce cell cycle arrest and autophagy in cancer cells, suggest a promising area of research for 2,3-Difluoro-4-methoxycinnamic acid. Investigating its potential anticancer properties could contribute valuable information to cancer research and therapy development (Gao et al., 2018).
Solubility in Supercritical Carbon Dioxide
The study of the solubility of hydroxycinnamic acids in supercritical carbon dioxide (SC-CO2) could be relevant for 2,3-Difluoro-4-methoxycinnamic acid, particularly in the context of extraction processes from natural sources or in the application of SC-CO2 in pharmaceutical formulations. This could lead to environmentally friendly and efficient extraction methods (Murga et al., 2003).
Safety and Hazards
特性
IUPAC Name |
(E)-3-(2,3-difluoro-4-methoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O3/c1-15-7-4-2-6(3-5-8(13)14)9(11)10(7)12/h2-5H,1H3,(H,13,14)/b5-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQQVCSWUHCHLA-HWKANZROSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)O)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)O)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-4-methoxycinnamic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)


![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)







